

## The Antibacterial Spectrum of Ceftazidime-Avibactam Against Gram-Negative Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Antibiotic TA |           |
| Cat. No.:            | B1242893      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The development of novel antimicrobial agents with potent activity against these resilient pathogens is of paramount importance. This technical guide provides an indepth overview of the antibacterial spectrum of the combination drug ceftazidime-avibactam, a critical therapeutic option for treating complex Gram-negative infections. Ceftazidime, a third-generation cephalosporin, is paired with avibactam, a broad-spectrum  $\beta$ -lactamase inhibitor. This combination restores the efficacy of ceftazidime against many  $\beta$ -lactamase-producing bacteria. This document will detail the quantitative antibacterial activity, the underlying mechanisms of action, and the experimental protocols used to evaluate the efficacy of this important antibiotic combination.

## **Quantitative Antibacterial Spectrum**

The in vitro activity of ceftazidime-avibactam has been extensively evaluated against a wide range of clinically significant Gram-negative pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC data for ceftazidime-avibactam against key Gram-negative bacteria,



including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The data is presented as MIC<sub>50</sub> (the concentration that inhibits 50% of isolates) and MIC<sub>90</sub> (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Escherichia coli

| Phenotype               | Number of<br>Isolates              | Ceftazidime-<br>Avibactam<br>MIC₅₀ (µg/mL) | Ceftazidime-<br>Avibactam<br>MIC <sub>90</sub> (µg/mL) | Reference |
|-------------------------|------------------------------------|--------------------------------------------|--------------------------------------------------------|-----------|
| All Isolates            | 36,380<br>(Enterobacteriac<br>eae) | 0.25                                       | 1                                                      | [1]       |
| Meropenem-<br>Resistant | 27                                 | -                                          | -                                                      | [1]       |
| ESBL-producing          | -                                  | 0.25                                       | 1                                                      | [2]       |

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Klebsiella pneumoniae

| Phenotype                      | Number of<br>Isolates | Ceftazidime-<br>Avibactam<br>MIC₅₀ (µg/mL) | Ceftazidime-<br>Avibactam<br>MIC <sub>90</sub> (µg/mL) | Reference |
|--------------------------------|-----------------------|--------------------------------------------|--------------------------------------------------------|-----------|
| All Isolates                   | 7,495                 | 0.25                                       | 1                                                      | [1]       |
| Meropenem-<br>Resistant        | 382                   | 0.5                                        | 2                                                      | [1]       |
| Carbapenem-<br>Resistant (CRE) | 513                   | 0.5                                        | 2                                                      | [1]       |
| ESBL-producing                 | 1,063                 | 0.25                                       | 1                                                      | [2]       |
| Indian Clinical<br>Isolates    | 111                   | 0.125 to ≥256<br>(Range)                   | -                                                      | [3]       |

Table 3: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa



| Phenotype                     | Number of Isolates | Ceftazidime-<br>Avibactam<br>MIC₅₀ (µg/mL) | Ceftazidime-<br>Avibactam<br>MIC90 (µg/mL) | Reference |
|-------------------------------|--------------------|--------------------------------------------|--------------------------------------------|-----------|
| All Isolates                  | 7,868              | 2                                          | 4                                          | [1]       |
| Multidrug-<br>Resistant (MDR) | -                  | 4                                          | 16                                         | [2]       |
| Meropenem-<br>Nonsusceptible  | 628                | 4                                          | 16                                         | [1][4]    |
| Indian Clinical<br>Isolates   | 81                 | 0.032 to 128<br>(Range)                    | -                                          | [3]       |

### **Mechanism of Action**

The efficacy of ceftazidime-avibactam against a broad spectrum of Gram-negative bacteria stems from its dual mechanism of action.[5]

- Ceftazidime: As a β-lactam antibiotic, ceftazidime targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the synthesis of the bacterial cell wall.[6][7] Specifically, ceftazidime has a high affinity for PBP-3 in Gram-negative bacteria.[7] By inhibiting these enzymes, ceftazidime disrupts the cross-linking of peptidoglycan, the primary structural component of the cell wall. This leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[6][8]
- Avibactam: Many Gram-negative bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. Avibactam is a non-β-lactam β-lactamase inhibitor that protects ceftazidime from degradation.[5] It has a broad spectrum of activity against Ambler class A, class C, and some class D β-lactamases, including extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and Klebsiella pneumoniae carbapenemases (KPCs).[5][9] Avibactam forms a covalent, but reversible, bond with the β-lactamase enzyme, rendering it inactive.[9]

The synergistic action of these two components allows ceftazidime to effectively reach its PBP targets in bacteria that would otherwise be resistant.



### **Experimental Protocols**

Standardized and reproducible experimental protocols are crucial for the accurate determination of an antibiotic's antibacterial spectrum. The following sections provide detailed methodologies for two key in vitro assays: the broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the time-kill assay.

# Broth Microdilution for MIC Determination (CLSI Guidelines)

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent. The following protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

- 1. Materials:
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Ceftazidime-avibactam analytical standard
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile diluents (e.g., saline or broth)
- Incubator (35°C ± 2°C)
- Microplate reader or manual reading mirror
- 2. Preparation of Antibiotic Dilutions:
- Prepare a stock solution of ceftazidime-avibactam in a suitable solvent as recommended by the manufacturer. Avibactam is typically tested at a fixed concentration of 4 µg/mL.
- Perform serial two-fold dilutions of ceftazidime in CAMHB in the wells of the microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 128 μg/mL).



- Ensure each well contains the fixed concentration of avibactam (4 μg/mL).
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- 3. Inoculum Preparation:
- From a fresh (18-24 hour) culture on a non-selective agar plate, select several morphologically similar colonies.
- Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard.
   This corresponds to approximately 1-2 x 10<sup>8</sup> colony-forming units (CFU)/mL.
- Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.
- 4. Inoculation and Incubation:
- Add the diluted bacterial inoculum to each well of the microtiter plate (except the sterility control).
- Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
- 5. Interpretation of Results:
- Following incubation, examine the plates for bacterial growth. This can be done visually
  using a reading mirror or with a microplate reader.
- The MIC is defined as the lowest concentration of ceftazidime (in the presence of 4 μg/mL avibactam) that completely inhibits visible growth of the organism.

### **Time-Kill Assay**

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

- 1. Materials:
- Flasks or tubes containing CAMHB



- · Ceftazidime-avibactam
- Standardized bacterial inoculum (prepared as for MIC testing)
- Incubator with shaking capabilities (35°C ± 2°C)
- Sterile saline for serial dilutions
- Agar plates for colony counting
- Timer

#### 2. Procedure:

- Prepare flasks containing CAMHB with ceftazidime-avibactam at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask without any antibiotic.
- Inoculate each flask with the prepared bacterial suspension to achieve a starting density of approximately  $5 \times 10^5$  to  $1 \times 10^6$  CFU/mL.
- Incubate the flasks at 35°C ± 2°C with constant agitation.
- At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
- Perform serial ten-fold dilutions of the collected aliquots in sterile saline.
- Plate a defined volume of the appropriate dilutions onto agar plates.
- Incubate the plates at 35°C ± 2°C for 18-24 hours.
- 3. Data Analysis:
- Count the number of colonies on the plates to determine the CFU/mL at each time point for each antibiotic concentration.
- Plot the log<sub>10</sub> CFU/mL versus time for each concentration.



Bactericidal activity is typically defined as a ≥3-log<sub>10</sub> (99.9%) reduction in CFU/mL from the
initial inoculum. Bacteriostatic activity is generally characterized by a <3-log<sub>10</sub> reduction in
the bacterial count.

# Visualizations Mechanism of Action of Ceftazidime-Avibactam



Click to download full resolution via product page



Caption: Dual mechanism of action of ceftazidime-avibactam.

# Experimental Workflow for Broth Microdilution MIC Testing



Click to download full resolution via product page

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

### Conclusion

Ceftazidime-avibactam is a potent combination antibiotic with a broad spectrum of activity against many clinically important Gram-negative pathogens, including multidrug-resistant strains. Its dual mechanism of action, involving the inhibition of cell wall synthesis by ceftazidime and the protection from enzymatic degradation by avibactam, makes it a valuable tool in the fight against antibiotic resistance. The standardized experimental protocols outlined in this guide are essential for the continued surveillance of its efficacy and for the development



of new antimicrobial agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals working to address the ongoing challenge of Gram-negative infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ceftazidime—avibactam: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 7. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Ceftazidime used for? [synapse.patsnap.com]
- 9. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [The Antibacterial Spectrum of Ceftazidime-Avibactam Against Gram-Negative Pathogens: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242893#antibiotic-ta-antibacterial-spectrum-against-gram-negative-pathogens]

### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com